molecular formula C16H19NO2 B1437828 N-[2-(2-Methoxyethoxy)benzyl]aniline CAS No. 1040686-68-7

N-[2-(2-Methoxyethoxy)benzyl]aniline

Cat. No. B1437828
M. Wt: 257.33 g/mol
InChI Key: JCGATMBFIQBYMN-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyethoxy)benzyl]aniline is a biochemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 . It is used for proteomics research .


Physical And Chemical Properties Analysis

N-[2-(2-Methoxyethoxy)benzyl]aniline has a molecular weight of 257.33 and a molecular formula of C16H19NO2 . No further information about its physical and chemical properties was found in the search results.

Scientific Research Applications

  • Organic Synthesis : A study by Kikushima et al. (2022) demonstrates the use of trimethoxyphenyl (TMP) iodonium(III) acetate as an efficient reagent for generating aniline derivatives, including N-[2-(2-Methoxyethoxy)benzyl]aniline, in the absence of transition metal catalysts. This methodology facilitates the synthesis of various functional organic molecules (Kikushima et al., 2022).

  • Antimicrobial Activity : Research by Habib et al. (2013) explores the synthesis of novel quinazolinone derivatives, including reactions with primary aromatic amines like N-[2-(2-Methoxyethoxy)benzyl]aniline, and evaluates their antimicrobial activities. This indicates potential applications in the development of new antimicrobial agents (Habib et al., 2013).

  • Material Science : A computational analysis conducted by Umamaheswari et al. (2009) on the behavior of N-(p-n-ethoxy benzylidene)-p-n-butyl aniline in dielectric mediums provides insights into the molecular interactions and properties of such compounds. This research contributes to our understanding of liquid crystalline molecules in various environments (Umamaheswari et al., 2009).

  • Chemical Reactions and Pathways : Tekle-Röttering et al. (2016) investigate the reaction of anilines, including N-[2-(2-Methoxyethoxy)benzyl]aniline, with ozone. This study elucidates the kinetics, stoichiometry, and product identification in such reactions, contributing to the broader understanding of aromatic amine transformations in chemical processes (Tekle-Röttering et al., 2016).

  • Pharmaceutical Applications : In the field of pharmaceuticals, the synthesis and evaluation of various aniline derivatives, including N-[2-(2-Methoxyethoxy)benzyl]aniline, for potential medicinal uses have been explored. For instance, the study by Bae et al. (2012) on the synthesis of (E)-N-substituted benzylidene-aniline derivatives evaluates their potential as tyrosinase inhibitors, indicating applications in therapeutics and skin-whitening agents (Bae et al., 2012).

  • Dielectric Properties : Research by Basha (2017) on the dielectric relaxation phenomenon between aniline and 2-alkoxyethanols provides insights into the molecular interactions and dielectric properties of N-[2-(2-Methoxyethoxy)benzyl]aniline in various solvents. This has implications for understanding the behavior of these compounds in different solvent systems (Basha, 2017).

properties

IUPAC Name

N-[[2-(2-methoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-11-12-19-16-10-6-5-7-14(16)13-17-15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGATMBFIQBYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Methoxyethoxy)benzyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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